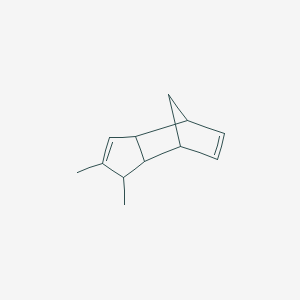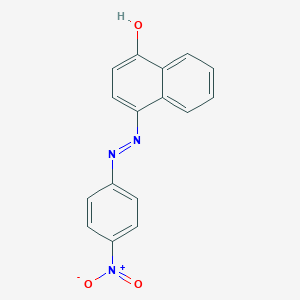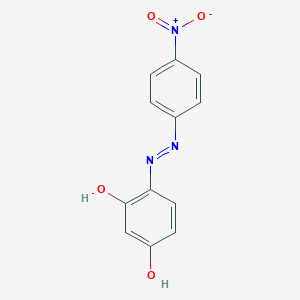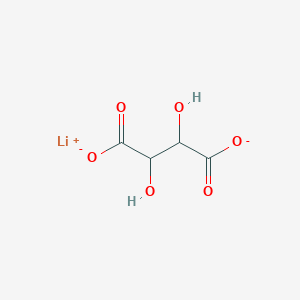
Lithium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium tartrate can be synthesized through the reaction of lithium hydroxide with tartaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of tartaric acid until the pH reaches a neutral level. The resulting solution is then evaporated to yield dithis compound crystals.
Industrial Production Methods: In an industrial setting, the production of dithis compound involves similar principles but on a larger scale. The process begins with the dissolution of tartaric acid in water, followed by the controlled addition of lithium hydroxide. The mixture is then subjected to evaporation and crystallization processes to obtain the final product. The purity of the compound is ensured through various purification techniques, such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: Lithium tartrate undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, dithis compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of this compound and other reduced species.
Substitution: this compound can participate in substitution reactions where lithium ions are replaced by other cations, resulting in the formation of different tartrate salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts, such as sodium chloride or potassium nitrate.
Major Products Formed:
Oxidation: Lithium carbonate, carbon dioxide, and water.
Reduction: this compound and other reduced organic compounds.
Substitution: Different metal tartrate salts, depending on the substituting cation.
Scientific Research Applications
Lithium tartrate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: this compound is studied for its potential effects on biological systems, particularly in the context of lithium’s known therapeutic effects.
Medicine: Research is ongoing into the potential use of dithis compound in the treatment of certain medical conditions, leveraging lithium’s mood-stabilizing properties.
Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of dilithium tartrate is primarily related to the lithium ions it releases. Lithium ions are known to interact with various molecular targets and pathways, including:
Inhibition of Enzymes: Lithium can inhibit enzymes such as glycogen synthase kinase 3, which plays a role in various cellular processes.
Modulation of Neurotransmitter Systems: Lithium affects neurotransmitter systems, including serotonin and dopamine, which are crucial for mood regulation.
Cell Signaling Pathways: Lithium influences cell signaling pathways, such as the inositol phosphate pathway, which is involved in cellular communication and function.
Comparison with Similar Compounds
Lithium tartrate can be compared with other lithium salts and tartrate compounds:
Lithium Carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate has a different chemical structure and pharmacological profile compared to dithis compound.
Sodium Tartrate: Sodium tartrate is another tartrate salt with different cationic properties, leading to distinct chemical and biological behaviors.
Potassium Tartrate: Similar to sodium tartrate, potassium tartrate has unique properties due to the presence of potassium ions.
Uniqueness of Dithis compound: this compound stands out due to its specific combination of lithium and tartaric acid, which imparts unique chemical and biological properties
Properties
CAS No. |
868-16-6 |
|---|---|
Molecular Formula |
C4H5LiO6 |
Molecular Weight |
156.0 g/mol |
IUPAC Name |
lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |
InChI Key |
ZPPPLBXXTCVBNC-ZVGUSBNCSA-M |
SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O |
Isomeric SMILES |
[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)O)O |
Key on ui other cas no. |
868-16-6 |
Synonyms |
LiHC4H5O6.H2O, Butanedioic acid-2.3-dihydroxy monolithium sal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






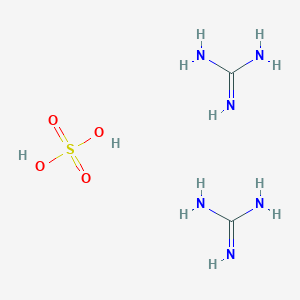

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)

